2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Overview
Description
2-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropurine as the starting material.
Amination Reaction: The purine undergoes an amination reaction to introduce the amino group at the 9-position.
Alkylation: The amino group is then alkylated with propyl bromide to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced amines or other reduced derivatives.
Substitution Products: Compounds with different alkyl or aryl groups attached to the purine ring.
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving nucleic acids and their interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical assays.
Comparison with Similar Compounds
2-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride is similar to other purine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
2-(6-Chloro-9H-purin-9-yl)acetic acid
Ethyl (6-chloro-9H-purin-9-yl)acetate
2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propanedioic acid dimethyl ester
These compounds share the chloropurine core but differ in their functional groups and applications. The uniqueness of this compound lies in its amine group and hydrochloride salt form, which contribute to its reactivity and utility in various fields.
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTAUDQOKRWOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC2=C1N=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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